![molecular formula C16H17N5O2 B2839291 N-(4-氧代-1-(对甲苯基)-1H-吡嗪并[3,4-d]嘧啶-5(4H)-基)异丁酰胺 CAS No. 899966-52-0](/img/structure/B2839291.png)

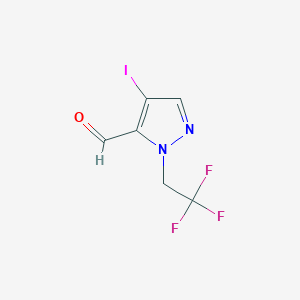

N-(4-氧代-1-(对甲苯基)-1H-吡嗪并[3,4-d]嘧啶-5(4H)-基)异丁酰胺

货号 B2839291

CAS 编号:

899966-52-0

分子量: 311.345

InChI 键: GEXPKQKWHCKDJI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

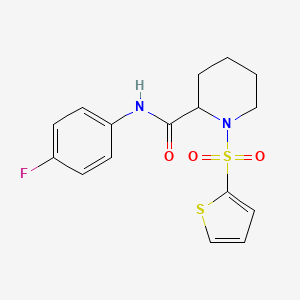

This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological activities . The p-tolyl groups (CH3C6H4-) are functional groups related to toluene . They are considered nonpolar and hydrophobic groups .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amide group (-CONH2) is typically reactive towards acids, bases, and certain reagents. The pyrazolopyrimidine moiety might undergo reactions typical of aromatic compounds .科学研究应用

- The compound has been investigated for its antinociceptive (pain-relieving) effects. In a study by dos Anjos et al., derivatives of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile (including our compound) were evaluated in mice using the abdominal constriction test . The most active compounds were 3,4-dihydro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-4-oxo-pyrimidine-5-carbonitrile (5b) and 3,4-dihydro-2,6-diphenyl-4-oxo-pyrimidine-5-carbonitrile (5i), which significantly inhibited abdominal constrictions.

- Density functional theory (DFT) calculations were performed to understand the electrostatic and ionization potentials of the title compounds. These data provided insights into the antinociceptive activity of the derivatives. The correlation between ionization potentials and analgesic properties was observed .

- The compound was synthesized via the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions. Single-crystal X-ray analysis confirmed its molecular structure .

- Although not directly related to our compound, similar pyrazole derivatives have shown anti-inflammatory effects. For instance, 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives exhibited anti-inflammatory activity in the range of 33% to 62%. Notably, derivatives 21c and 21i demonstrated the strongest anti-inflammatory effects .

Antinociceptive Properties

Molecular Modeling Studies

Synthesis of 2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-Oxo-2-(p-tolyl)acetate

Anti-Inflammatory Effects

属性

IUPAC Name |

2-methyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-10(2)15(22)19-20-9-17-14-13(16(20)23)8-18-21(14)12-6-4-11(3)5-7-12/h4-10H,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXPKQKWHCKDJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2839209.png)

![methyl 3-[(1E)-2-cyano-2-methanesulfonyleth-1-en-1-yl]-1H-indole-2-carboxylate](/img/structure/B2839211.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2839216.png)

![Methyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2839220.png)

![N-[2-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2839225.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2839229.png)